molecular formula C16H12ClNO4 B14591204 (3-Chlorophenyl)methyl 3-(3-nitrophenyl)prop-2-enoate CAS No. 61312-44-5

(3-Chlorophenyl)methyl 3-(3-nitrophenyl)prop-2-enoate

Cat. No.: B14591204
CAS No.: 61312-44-5
M. Wt: 317.72 g/mol
InChI Key: BBPTVWRZZZEXFN-UHFFFAOYSA-N
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Description

(3-Chlorophenyl)methyl 3-(3-nitrophenyl)prop-2-enoate is an organic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a chlorophenyl group and a nitrophenyl group connected through a prop-2-enoate linkage, making it a subject of interest for researchers in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Chlorophenyl)methyl 3-(3-nitrophenyl)prop-2-enoate typically involves the esterification of 3-(3-nitrophenyl)prop-2-enoic acid with (3-chlorophenyl)methanol. This reaction is often catalyzed by acidic conditions, such as using sulfuric acid or hydrochloric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and controlled reaction environments ensures the scalability of the synthesis process while maintaining product purity and consistency.

Types of Reactions:

    Oxidation: The nitrophenyl group in this compound can undergo oxidation reactions, leading to the formation of nitro derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in various substitution reactions.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(3-Chlorophenyl)methyl 3-(3-nitrophenyl)prop-2-enoate has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3-Chlorophenyl)methyl 3-(3-nitrophenyl)prop-2-enoate involves its interaction with molecular targets through its functional groups. The nitrophenyl group can participate in electron transfer reactions, while the chlorophenyl group can engage in hydrophobic interactions with target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    (3-Bromophenyl)methyl 3-(3-nitrophenyl)prop-2-enoate: Similar structure with a bromine atom instead of chlorine.

    (3-Methylphenyl)methyl 3-(3-nitrophenyl)prop-2-enoate: Similar structure with a methyl group instead of chlorine.

    (3-Fluorophenyl)methyl 3-(3-nitrophenyl)prop-2-enoate: Similar structure with a fluorine atom instead of chlorine.

Uniqueness: (3-Chlorophenyl)methyl 3-(3-nitrophenyl)prop-2-enoate is unique due to the presence of both chlorophenyl and nitrophenyl groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for versatile applications in various fields of research and industry.

Properties

CAS No.

61312-44-5

Molecular Formula

C16H12ClNO4

Molecular Weight

317.72 g/mol

IUPAC Name

(3-chlorophenyl)methyl 3-(3-nitrophenyl)prop-2-enoate

InChI

InChI=1S/C16H12ClNO4/c17-14-5-1-4-13(9-14)11-22-16(19)8-7-12-3-2-6-15(10-12)18(20)21/h1-10H,11H2

InChI Key

BBPTVWRZZZEXFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)COC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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